molecular formula C33H20Cl2N8O2 B10936402 N,N'-1H-tetrazole-1,5-diylbis[2-(2-chlorophenyl)quinoline-4-carboxamide]

N,N'-1H-tetrazole-1,5-diylbis[2-(2-chlorophenyl)quinoline-4-carboxamide]

Cat. No.: B10936402
M. Wt: 631.5 g/mol
InChI Key: KOQRLXIJEVMTJN-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENYL)-N~4~-[1-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with multiple functional groups, including chlorophenyl and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENYL)-N~4~-[1-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include chlorophenyl magnesium bromide, acidic ionic liquids, and potassium permanganate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of environmentally friendly solvents could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENYL)-N~4~-[1-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce new substituents on the chlorophenyl rings.

Scientific Research Applications

2-(2-CHLOROPHENYL)-N~4~-[1-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENYL)-N~4~-[1-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to proteins or nucleic acids, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C33H20Cl2N8O2

Molecular Weight

631.5 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[1-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]tetrazol-5-yl]quinoline-4-carboxamide

InChI

InChI=1S/C33H20Cl2N8O2/c34-25-13-5-1-11-21(25)29-17-23(19-9-3-7-15-27(19)36-29)31(44)38-33-39-41-42-43(33)40-32(45)24-18-30(22-12-2-6-14-26(22)35)37-28-16-8-4-10-20(24)28/h1-18H,(H,40,45)(H,38,39,42,44)

InChI Key

KOQRLXIJEVMTJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=NN=NN4NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CC=C7Cl

Origin of Product

United States

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